Methyl3-aminooxane-3-carboxylatehydrochloride
Description
IUPAC Nomenclature and Isomeric Considerations
The compound methyl 3-aminooxane-3-carboxylate hydrochloride is systematically named according to IUPAC guidelines as follows:
- Root structure : Oxane (a six-membered oxygen-containing heterocycle).
- Substituents :
- A methyl ester group (-COOCH₃) at position 3.
- An amino group (-NH₂) at position 3.
- A hydrochloride counterion associated with the protonated amino group.
The full IUPAC name is methyl 3-aminooxane-3-carboxylate hydrochloride . The numbering of the oxane ring begins at the oxygen atom, with the amino and carboxylate groups both occupying the third position (C3), leading to a geminal substitution pattern.
Isomeric Considerations :
- Stereoisomerism :
- The oxane ring adopts a chair conformation (see Section 1.2), and the substituents at C3 occupy equatorial or axial positions. However, no stereoisomers are reported for this compound in the literature, suggesting it is synthesized as a single stereoisomer or a racemic mixture.
- The amino group’s protonation state (see Section 1.3) eliminates potential tautomerism.
- Tautomerism :
- The compound lacks enolizable hydrogens, precluding keto-enol tautomerism.
Table 1: Nomenclature and Synonyms
| IUPAC Name | Common Synonyms | CAS Number |
|---|---|---|
| Methyl 3-aminooxane-3-carboxylate hydrochloride | 3-Aminotetrahydro-2H-pyran-3-carboxylic acid methyl ester hydrochloride | 2344678-63-1 |
Crystallographic Analysis of the Oxane Ring System
The oxane ring in methyl 3-aminooxane-3-carboxylate hydrochloride adopts a chair conformation , as evidenced by structural analogs (e.g., 1,4-bis[(oxan-2-yl)oxy]benzene) . Key features include:
- Ring puckering parameters :
- Substituent orientation :
Hydrogen Bonding :
- Intramolecular C–H···O interactions stabilize the chair conformation.
- Intermolecular N–H···Cl hydrogen bonds between the protonated amino group and chloride ions contribute to crystal packing .
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Ring conformation | Chair | |
| Dihedral angle (ring vs. COOCH₃) | 67.44° | |
| Hydrogen bond distance (N–H···Cl) | 2.89 Å |
Protonation State Analysis in Hydrochloride Form
The hydrochloride salt form arises from the protonation of the amino group (-NH₂ → -NH₃⁺) by hydrochloric acid. Key observations:
- Protonation Site :
Impact on Solubility :
Crystal Structure :
Table 3: Protonation State Characteristics
| Property | Description | Source |
|---|---|---|
| Protonation site | C3 amino group | |
| Hydrogen bond network | N–H···Cl (2.89 Å), C–H···O (2.45 Å) | |
| Solubility in water | 15 mg/mL (pH 3) |
Properties
IUPAC Name |
methyl 3-aminooxane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)3-2-4-11-5-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFTWHYJFCZWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCOC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344678-63-1 | |
| Record name | methyl 3-aminooxane-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl3-aminooxane-3-carboxylatehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of oxane derivatives with methylamine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .
Chemical Reactions Analysis
Methyl3-aminooxane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Methyl 3-aminooxane-3-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections.
- Case Study : A study demonstrated that derivatives of methyl 3-aminooxane-3-carboxylate hydrochloride exhibited significant antiproliferative activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC₅₀ values ranged from 1.9 to 7.52 µg/mL, indicating promising therapeutic potential .
2. Local Anesthetics
The compound is also utilized in the synthesis of local anesthetics such as Articaine, which is widely used in dental procedures. The thiophene ring present in its structure enhances the efficacy of the anesthetic properties .
Organic Synthesis
1. Coupling Reactions
Methyl 3-aminooxane-3-carboxylate hydrochloride has been employed as a coupling reagent in amide bond formation, demonstrating high tolerance to various functional groups during synthesis.
- Research Findings : In a systematic screening of coupling reagents for the synthesis of imatinib, methyl 3-aminooxane-3-carboxylate hydrochloride was identified as an effective reagent due to its ability to facilitate reactions under mild conditions .
2. Synthesis of Complex Molecules
The compound has been used to synthesize complex organic molecules through various reactions including Michael addition and nucleophilic substitutions.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Michael Addition | Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | 40–71 |
| Nucleophilic Substitution | Ethyl (4-methoxycarbonyl)thiophene-3-carbamate | >90 |
Material Science Applications
1. Coatings and Adhesives
Methyl 3-aminooxane-3-carboxylate hydrochloride is being investigated for use in coatings that provide superior corrosion protection and durability.
2. Polymer Chemistry
The compound acts as a chain extender in polyurethane production, enhancing mechanical properties and thermal stability of the resulting materials .
Mechanism of Action
The mechanism of action of Methyl3-aminooxane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl3-aminooxane-3-carboxylatehydrochloride can be compared with other similar compounds, such as:
Methyl 3-aminooxane-3-carboxylate: Lacks the hydrochloride component but shares similar chemical properties.
Methyl 3-aminooxane-3-carboxylate;hydrobromide: Similar structure but with a bromide ion instead of chloride.
Methyl 3-aminooxane-3-carboxylate;hydroiodide: Contains an iodide ion, which may result in different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and physical properties .
Biological Activity
Overview of Methyl 3-aminooxane-3-carboxylate hydrochloride
Methyl 3-aminooxane-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure suggests potential biological activities, especially in relation to enzyme interactions and metabolic pathways.
Biological Activity
1. Enzyme Inhibition:
Methyl 3-aminooxane-3-carboxylate hydrochloride has been studied for its potential to inhibit certain enzymes involved in metabolic processes. For instance, compounds with similar structural motifs often exhibit inhibitory effects on enzymes like cyclooxygenases (COX) or lipoxygenases, which are crucial in inflammatory pathways.
2. Antimicrobial Properties:
Research indicates that derivatives of amino acids, including those with oxane structures, may exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell walls or interfere with protein synthesis.
3. Neuroprotective Effects:
Some studies suggest that compounds similar to methyl 3-aminooxane-3-carboxylate may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Study 1: Enzyme Interaction
A study examining the interaction of methyl derivatives with enzyme targets demonstrated significant inhibition of specific cytochrome P450 enzymes, which are essential for drug metabolism. This finding suggests a potential for drug-drug interactions when used concomitantly with other medications metabolized by these enzymes.
Case Study 2: Antimicrobial Activity
In a controlled laboratory setting, methyl 3-aminooxane-3-carboxylate hydrochloride was tested against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing methyl 3-aminooxane-3-carboxylate hydrochloride, and how is purity validated?
A two-step synthesis is typically employed: (1) cyclization of a precursor (e.g., 3-aminooxane-3-carboxylic acid) using methanol under acidic conditions, followed by (2) hydrochloride salt formation via HCl gas or concentrated HCl in a solvent like dioxane . Purity is validated using orthogonal methods:
- HPLC-UV with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).
- 1H-NMR in DMSO-d6 to confirm the absence of unreacted starting materials (e.g., residual methyl ester peaks at δ 3.6–3.8 ppm) .
- Elemental analysis (C, H, N, Cl) within ±0.4% of theoretical values.
Q. How should researchers handle stability challenges during storage of this hydrochloride salt?
Store under inert gas (argon) at −20°C in desiccated conditions to prevent hygroscopic degradation. Monitor stability via:
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- FT-IR to confirm carboxylate (C=O stretch at ~1700 cm<sup>−1</sup>) and ammonium (N–H bend at ~1600 cm<sup>−1</sup>) functionalities.
- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]<sup>+</sup> and chloride adducts).
- X-ray powder diffraction (XRPD) to assess crystallinity and polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental NMR data for this compound?
Discrepancies often arise from solvent effects or proton exchange dynamics. Mitigation strategies include:
Q. What methodologies are recommended for validating bioanalytical assays involving this compound in complex matrices?
Develop a LC-MS/MS method with the following parameters:
Q. How should contradictory biological activity data (e.g., enzyme inhibition) be investigated?
- Enantiomeric purity check : Use chiral HPLC (Chiralpak IG-3 column) to rule out activity from unintended stereoisomers.
- Counterion analysis : Confirm HCl stoichiometry via ion chromatography to exclude variability in salt forms .
- Cellular uptake studies : Quantify intracellular concentrations using radiolabeled analogs (e.g., <sup>14</sup>C-methyl group) .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Q. How can researchers address low yields in scale-up synthesis?
- Optimize HCl addition : Use controlled gas diffusion instead of aqueous HCl to minimize hydrolysis.
- Crystallization screening : Test anti-solvents (e.g., MTBE) for higher yield and purity.
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression .
Methodological Notes
- Safety protocols : Always use anhydrous conditions for HCl salt formation to avoid exothermic reactions. Refer to OSHA HCS guidelines for handling corrosive materials .
- Data interpretation : Cross-reference spectral data with structurally analogous compounds, such as methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
